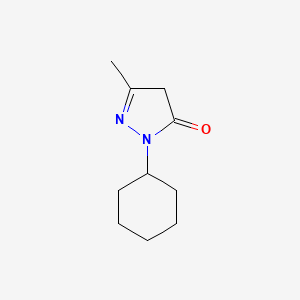

2-Cyclohexyl-5-methyl-2,4-dihydro-pyrazol-3-one

Overview

Description

2-Cyclohexyl-5-methyl-2,4-dihydro-pyrazol-3-one is a chemical compound with the molecular formula C10H16N2O . It is a solid substance .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the search results. It is known to be a solid substance . The molecular weight is 180.25 .Scientific Research Applications

Catalytic Applications

- Catalyst Development for Synthesis : Nano α-Al2O3 supported ammonium dihydrogen phosphate was used for synthesizing pyrano[2,3-c]pyrazole derivatives, including those derived from 2-cyclohexyl-5-methyl-2,4-dihydro-pyrazol-3-one. This method offers advantages like shorter reaction times, better yields, and environmental benefits (Maleki & Ashrafi, 2014).

Biochemical and Pharmaceutical Research

- Cytotoxicity and Molecular Docking Studies : Complexes containing 2,4-dihydro-3H-pyrazol-3-one derivatives demonstrated cytotoxic activity against cancer cell lines, and molecular docking studies provided insights into their potential biomedical applications (Shafeeulla et al., 2017).

- Antimicrobial and Antioxidant Activity : Derivatives of 2,4-dihydro-3H-pyrazol-3-one exhibited significant antimicrobial and antioxidant activities, suggesting their potential in therapeutic applications (Umesha et al., 2009).

- DNA Binding Studies of Copper Complexes : Schiff base ligands derived from pyrazolone were used to synthesize copper complexes, which were investigated for DNA binding properties, indicating potential applications in biochemistry and pharmaceuticals (Jadeja et al., 2012).

Material Science and Chemistry

- Ultraviolet Stabilizers : Pyrazolone derivatives, including those related to this compound, were studied for their potential as ultraviolet stabilizers, contributing to material science applications (Catalán et al., 1992).

Environmental and Green Chemistry

- Biodegradable Catalysts : Cellulose sulfuric acid, a biopolymer, was used as a catalyst for synthesizing bis(pyrazolyl)methanes, showcasing an environmentally friendly approach in chemical synthesis (Mosaddegh et al., 2010).

- Green Synthesis Approaches : Urea, an eco-friendly catalyst, was employed for synthesizing diverse pyrano[2,3-c]pyrazole derivatives, demonstrating a commitment to sustainable chemistry practices (Brahmachari & Banerjee, 2014).

Properties

IUPAC Name |

2-cyclohexyl-5-methyl-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-8-7-10(13)12(11-8)9-5-3-2-4-6-9/h9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLCIJTSYLYHCAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

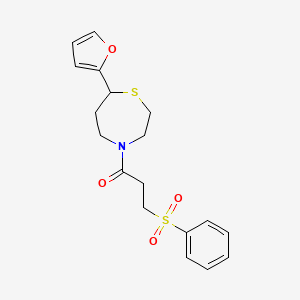

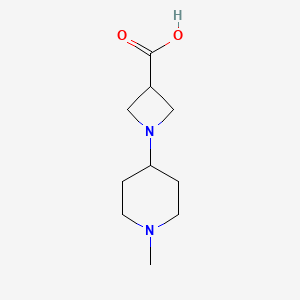

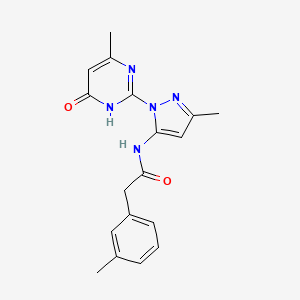

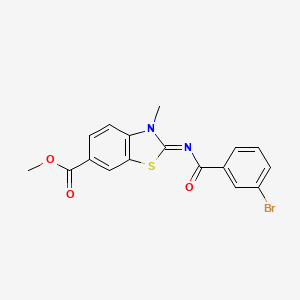

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[Ethyl(pentyl)amino]propanoic acid;hydrochloride](/img/structure/B2371529.png)

![[2-(4-Chloro-phenyl)-thiazolidin-3-yl]-(4-nitro-phenyl)-methanone](/img/structure/B2371531.png)

![[4-(Morpholine-4-carbonyl)phenyl]methanamine hydrochloride](/img/structure/B2371532.png)

![1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-imidazol-4-yl}-1-ethanone](/img/structure/B2371533.png)

![N-cyclopropyl-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2371539.png)